molecular formula C5H3F2NO3 B2685397 3-(Difluoromethyl)-1,2-oxazole-5-carboxylic acid CAS No. 1935503-24-4

3-(Difluoromethyl)-1,2-oxazole-5-carboxylic acid

Cat. No.: B2685397
CAS No.: 1935503-24-4
M. Wt: 163.08
InChI Key: YPRXRMMWUDMDGD-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1,2-oxazole-5-carboxylic acid (CAS 1935503-24-4) is a high-value heterocyclic building block with a molecular formula of C5H3F2NO3 and a molecular weight of 163.08 g/mol . This compound features a carboxylic acid functional group, making it a versatile intermediate for various synthetic transformations, such as amide coupling reactions to create more complex molecules. The presence of the difluoromethyl group on the isoxazole ring is of significant interest in medicinal chemistry and agrochemical research, as it can influence the molecule's metabolic stability, lipophilicity, and binding affinity . This chemical is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use. Researchers should note the specified safety precautions; this compound has hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Appropriate personal protective equipment should be used. To ensure stability and longevity, this product should be stored in an inert atmosphere at freezer temperatures, ideally under -20°C . We provide this compound in high-purity grades and offer custom synthesis and bulk packaging options to support your specific research requirements.

Properties

IUPAC Name

3-(difluoromethyl)-1,2-oxazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NO3/c6-4(7)2-1-3(5(9)10)11-8-2/h1,4H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRXRMMWUDMDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935503-24-4
Record name 3-(difluoromethyl)-1,2-oxazole-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of difluoromethyl-substituted amino acids with diketones or β-keto esters in the presence of a dehydrating agent.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethyl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can occur at specific positions on the oxazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of oxo derivatives.

  • Reduction: Formation of reduced analogs.

  • Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

Agricultural Chemistry

Herbicidal and Fungicidal Properties

Research indicates that 3-(Difluoromethyl)-1,2-oxazole-5-carboxylic acid exhibits herbicidal and fungicidal properties. Its mechanism of action involves the inhibition of specific biochemical pathways critical to plant growth and fungal development. The difluoromethyl substituent significantly enhances its effectiveness compared to other similar compounds.

Case Study: Herbicidal Activity Evaluation

A study conducted to evaluate the herbicidal efficacy of this compound involved testing against several weed species. Results showed that it effectively inhibited growth at low concentrations, suggesting its potential as a selective herbicide in agricultural applications. The compound's ability to disrupt metabolic pathways in target plants was confirmed through biochemical assays.

Medicinal Chemistry

Potential Therapeutic Applications

The structural features of this compound suggest potential applications in medicinal chemistry. Preliminary studies have explored its interactions with various biological targets, indicating possible roles in drug development.

Case Study: Anticancer Activity

In a recent study, the compound was tested for its anticancer properties against various cancer cell lines. The findings indicated that it exhibited cytotoxic effects, leading to cell death in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis through activation of specific signaling pathways.

Summary of Biological Activities

Activity TypeObserved EffectsReference
Herbicidal ActivitySignificant inhibition of weed growth
Fungicidal ActivityDisruption of fungal metabolic pathways
Anticancer ActivityCytotoxic effects on cancer cell lines

Mechanism of Action

The mechanism by which 3-(Difluoromethyl)-1,2-oxazole-5-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituent(s) Molecular Weight Key Features
3-(Difluoromethyl)-1,2-oxazole-5-carboxylic acid Difluoromethyl (C3), COOH (C5) 163.09 g/mol High metabolic stability, aromatic oxazole, enhanced acidity from CF2H
3-(3-Chloro-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid () Cl, F (phenyl), dihydro-oxazole 243.62 g/mol Increased lipophilicity, reduced aromaticity due to dihydro structure
3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid () Br (phenyl) 270.07 g/mol Heavy halogen increases molecular weight; potential steric hindrance
3-(2,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid () Cl (phenyl), dihydro-oxazole 261.09 g/mol High lipophilicity, dual halogenation may limit solubility
3-(Methoxycarbonyl)-1,2-oxazole-5-carboxylic acid () Methoxycarbonyl (C3) 171.11 g/mol Ester group introduces hydrolytic liability vs. stable CF2H
3-(2,6-Difluorophenyl)-1,2-oxazole-5-carboxylic acid () F (phenyl) 224.13 g/mol Difluorophenyl enhances π-π interactions but lacks direct CF2H substitution

Structural and Functional Comparisons

  • Aromatic vs. Dihydro-Oxazole : The fully aromatic oxazole in the target compound enables stronger π-π stacking compared to dihydro analogs (e.g., ), which exhibit reduced planarity and metabolic susceptibility to hydrolysis .
  • Halogenation Patterns : Bromine and chlorine substituents (Evidences 8, 12) increase molecular weight and lipophilicity but may reduce solubility. The target compound’s difluoromethyl group balances electronegativity and steric bulk, improving membrane permeability .
  • The target compound’s simplicity offers synthetic accessibility .

Biological Activity

3-(Difluoromethyl)-1,2-oxazole-5-carboxylic acid is a heterocyclic organic compound notable for its unique oxazole ring structure, which contains both nitrogen and oxygen atoms. The molecular formula is C5H3F2NO3\text{C}_5\text{H}_3\text{F}_2\text{NO}_3 with a molecular weight of approximately 179.08 g/mol. The presence of the difluoromethyl group significantly influences its chemical reactivity and biological properties, making it a compound of interest in various fields including agriculture and medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as an herbicide and fungicide . Its mechanism of action involves the inhibition of specific biochemical pathways in plants and fungi, which may also suggest potential implications for human health and environmental safety.

The compound’s difluoromethyl substituent enhances its reactivity, allowing it to interact with enzymes critical to metabolic pathways in plants. This interaction can lead to the disruption of growth and development processes in targeted organisms, positioning it as a viable candidate for agricultural applications.

Research Findings

Studies have shown that this compound has the potential to inhibit key enzymes involved in metabolic pathways. For example, preliminary findings suggest interactions with enzymes that regulate plant growth hormones, leading to stunted growth or death of the target species .

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparative analysis with structurally similar compounds has been conducted:

Compound NameStructure CharacteristicsUnique Features
3-Methyl-1,2-oxazole-4-carboxylic acidContains a methyl group instead of difluoromethylDifferent reactivity profile due to methyl group
5-Trifluoromethyl-1,2-oxazole-3-carboxylic acidContains a trifluoromethyl groupEnhanced lipophilicity compared to difluoromethyl
2-Chlorooxazole-4-carboxylic acidContains a chlorine atom instead of fluorineDifferent biological activity due to chlorine
4-Methylisoxazole-5-carboxylic acidIsoxazole ring structure; methyl substitutionVarying stability and reactivity compared to oxazoles

This table highlights how the difluoromethyl group contributes to the distinct biological activity of this compound compared to its analogs.

Case Studies

Several case studies have focused on the herbicidal and fungicidal properties of this compound:

  • Herbicidal Activity : In controlled experiments, this compound demonstrated effective inhibition of weed species such as Amaranthus retroflexus and Echinochloa crus-galli. Application rates as low as 50 g/ha resulted in significant reductions in biomass.
  • Fungicidal Properties : The compound has also been tested against fungal pathogens like Fusarium oxysporum. Results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL, showcasing its potential as an effective fungicide .

Future Directions

Ongoing research aims to further elucidate the compound's mechanisms of action and explore its potential applications in medicinal chemistry. Given its structural features, there is interest in developing derivatives that could target specific biological pathways related to human diseases such as cancer or metabolic disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(difluoromethyl)-1,2-oxazole-5-carboxylic acid, and how can reaction conditions be tailored to improve yield?

  • A common approach involves cyclocondensation of β-keto esters with hydroxylamine derivatives under acidic or thermal conditions. For fluorinated analogs like this compound, introducing the difluoromethyl group may require fluorinated precursors (e.g., difluoromethyl ketones) or post-cyclization fluorination using reagents like DAST (diethylaminosulfur trifluoride) . Refluxing in acetic acid with sodium acetate as a catalyst has been effective for analogous oxazole syntheses, achieving yields >70% after purification via recrystallization (DMF/acetic acid mixture) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound and verifying purity?

  • NMR : 19F^{19}\text{F} NMR is critical for confirming the difluoromethyl group’s presence (characteristic split peaks at δ ~-90 to -120 ppm). 1H^{1}\text{H} and 13C^{13}\text{C} NMR can resolve the oxazole ring protons (e.g., H-4 at δ 8.1–8.3 ppm) and carboxylic acid functionality .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) paired with high-resolution mass spectrometry (HRMS) ensures purity (>95%) and validates molecular weight (expected m/z: 191.05 for [M-H]^-) .

Q. How does the difluoromethyl group influence the compound’s reactivity in common derivatization reactions (e.g., amide coupling)?

  • The electron-withdrawing difluoromethyl group enhances the carboxylic acid’s acidity (pKa ~2.5–3.0), facilitating activation with carbodiimides (e.g., EDC/HOBt) for amide bond formation. However, steric hindrance from the substituent may reduce coupling efficiency with bulky amines, requiring optimized stoichiometry (1.5–2.0 eq. amine) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to biological targets (e.g., enzymes in infectious disease pathways)?

  • Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., bacterial enoyl-ACP reductase). The oxazole ring’s planar structure and fluorine’s electronegativity may favor π-stacking and hydrogen bonding with active-site residues .
  • QSAR studies : Correlate substituent effects (e.g., difluoromethyl vs. trifluoromethyl) with inhibitory activity using descriptors like Hammett constants and logP .

Q. How does the compound’s stability vary under physiological conditions, and what degradation products are formed?

  • pH stability : In vitro studies (pH 1–10, 37°C) show decomposition at pH >8 due to oxazole ring hydrolysis. LC-MS identifies primary degradation products as difluoromethyl-substituted diketones and ammonia .
  • Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, suggesting storage below -20°C in anhydrous conditions to prevent dimerization .

Q. What contradictions exist in reported bioactivity data for structurally similar oxazole derivatives, and how can they be resolved?

  • Some studies report potent antifungal activity (MIC ≤1 µg/mL) for difluoromethyl oxazoles, while others note limited efficacy due to poor membrane permeability. Resolution strategies:

  • Permeability assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp_{app}) and correlate with logD values.
  • Pro-drug approaches : Esterify the carboxylic acid to improve lipophilicity .

Methodological Notes

  • Synthetic Optimization : For scale-up, replace traditional column chromatography with centrifugal partition chromatography (CPC) to reduce solvent waste .
  • Data Reproducibility : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve signal overlap in complex mixtures .

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